
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by chlorination and sulfonation reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride, followed by sulfonation using sulfonating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Thionyl chloride or phosphorus pentachloride.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and related derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed as an intermediate in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Propiedades
Número CAS |
88398-88-3 |
|---|---|
Fórmula molecular |
C5H8ClN3O2S |
Peso molecular |
209.66 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3,(H2,7,10,11) |
Clave InChI |
NCQIBCBRKYCKBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Cl)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


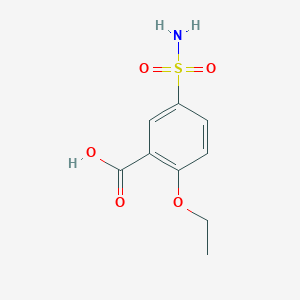
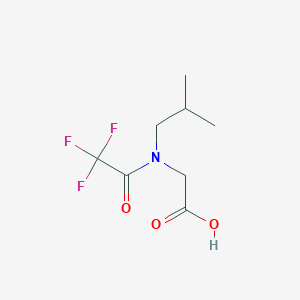

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
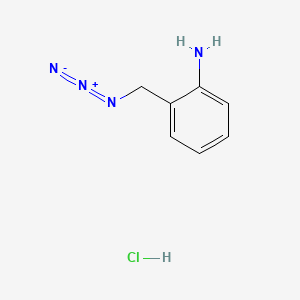
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
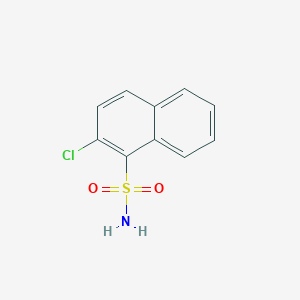
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
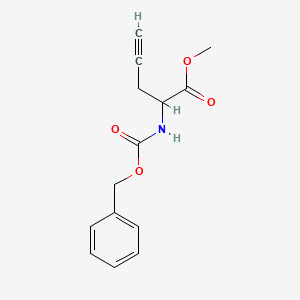

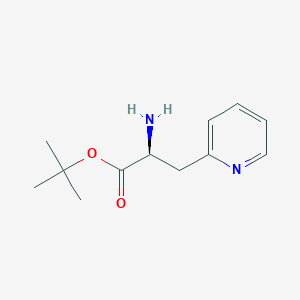
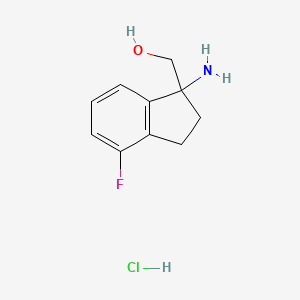
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
